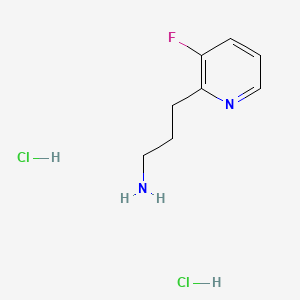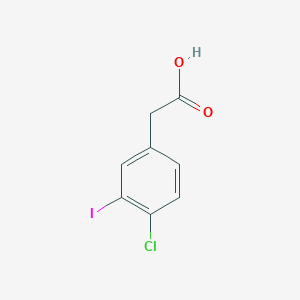
2-(4-Chloro-3-iodophenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chloro-3-iodophenyl)acetic acid is an organic compound that belongs to the class of phenylacetic acids. It is characterized by the presence of a chloro and an iodo substituent on the phenyl ring, which makes it a valuable intermediate in organic synthesis. This compound is used in various chemical reactions and has applications in different fields such as pharmaceuticals, agrochemicals, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(4-Chloro-3-iodophenyl)acetic acid can be synthesized through several methods. One common approach involves the halogenation of phenylacetic acid derivatives. For instance, starting from 4-chlorophenylacetic acid, iodination can be achieved using iodine and an oxidizing agent like potassium iodate under acidic conditions . Another method involves the palladium-catalyzed coupling of 4-chlorophenylacetic acid with iodobenzene derivatives .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale halogenation reactions. The process typically includes the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Chloro-3-iodophenyl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Coupling Reactions: It participates in palladium-catalyzed coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles like amines and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts, along with bases like potassium phosphate and solvents like toluene, are commonly used.
Major Products
The major products formed from these reactions include substituted phenylacetic acids, alcohols, and biaryl compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(4-Chloro-3-iodophenyl)acetic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(4-Chloro-3-iodophenyl)acetic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding . In chemical reactions, the chloro and iodo substituents influence the reactivity and selectivity of the compound, facilitating various transformations .
Comparación Con Compuestos Similares
Similar Compounds
2-Iodophenylacetic acid: Similar structure but lacks the chloro substituent.
4-Chlorophenylacetic acid: Similar structure but lacks the iodo substituent.
2-(4-Bromo-3-iodophenyl)acetic acid: Similar structure with a bromo substituent instead of chloro.
Uniqueness
2-(4-Chloro-3-iodophenyl)acetic acid is unique due to the presence of both chloro and iodo substituents, which provide distinct reactivity and selectivity in chemical reactions. This dual substitution pattern allows for a wider range of chemical transformations and applications compared to its analogs .
Propiedades
Fórmula molecular |
C8H6ClIO2 |
|---|---|
Peso molecular |
296.49 g/mol |
Nombre IUPAC |
2-(4-chloro-3-iodophenyl)acetic acid |
InChI |
InChI=1S/C8H6ClIO2/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4H2,(H,11,12) |
Clave InChI |
VSDFRDKCIQNWDW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CC(=O)O)I)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


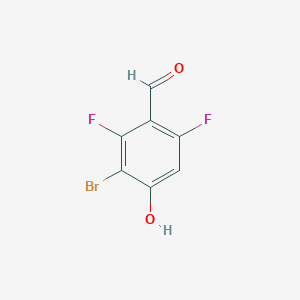
![1-{1-Benzyl-4-[(methylamino)methyl]piperidin-4-yl}methanamine](/img/structure/B13460010.png)
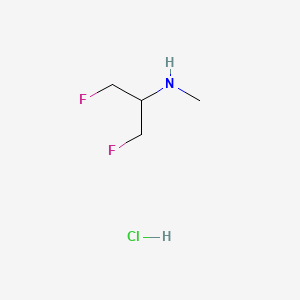
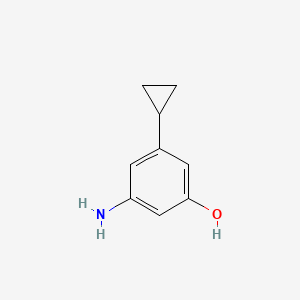
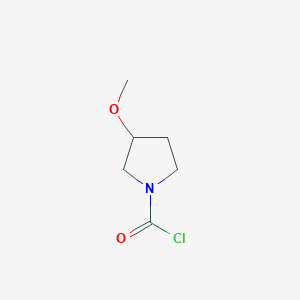
![[1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-3-yl]methyl acetate](/img/structure/B13460023.png)
![7-(Trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13460025.png)
![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6,6-dimethylhept-4-ynoic acid](/img/structure/B13460035.png)
![1-{1-[2-(2-methoxyethoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methanamine dihydrochloride](/img/structure/B13460042.png)
![3-{[Methyl(prop-2-yn-1-yl)amino]methyl}benzoic acid hydrochloride](/img/structure/B13460043.png)
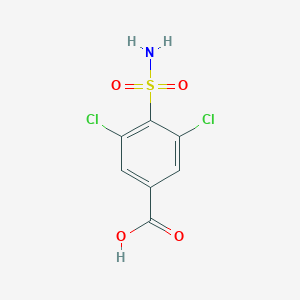
![Tert-butyl 4-[4-(ethoxycarbonyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]piperidine-1-carboxylate](/img/structure/B13460054.png)
![2,2-Difluoro-6-azaspiro[3.5]nonane hydrochloride](/img/structure/B13460059.png)
